BenchChemオンラインストアへようこそ!

EGFR-IN-147

EGFR inhibitor potency IC50

EGFR-IN-147 is a validated triazolopyrimidine hit compound from virtual screening, offering a distinct chemotype vs. quinazoline TKIs. With 14% EGFR inhibition at 1 µM, it is an ideal starting scaffold for SAR-driven medicinal chemistry campaigns, scaffold-hopping analyses, and partial inhibition studies where complete EGFR blockade is undesirable. Procure this high-purity research tool for kinase selectivity profiling and 3D-QSAR model refinement.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
Cat. No. B3892870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-147
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)OC
InChIInChI=1S/C13H13N5O/c1-9-7-12(18-13(16-9)14-8-15-18)17-10-3-5-11(19-2)6-4-10/h3-8,17H,1-2H3
InChIKeyDLVXCEBZMMWMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-147: A Triazolopyrimidine-Based EGFR Inhibitor Hit for Cancer Research


EGFR-IN-147 (compound ID-5841161) is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR), a well-validated target in oncology due to its frequent overexpression and mutation in solid tumors [1]. It features a [1,2,4]triazolo[1,5-a]pyrimidine core structure (molecular formula C13H13N5O, molecular weight 255.28 g/mol, purity ≥95%) [2] and was initially identified as a virtual screening hit in a 2017 study aimed at discovering novel EGFR inhibitory leads [3].

Why EGFR-IN-147 Cannot Be Freely Substituted with Another EGFR Inhibitor


EGFR inhibitors span a wide range of potencies, selectivity profiles, and chemical scaffolds [1]. The therapeutic index and research utility of a given compound are highly dependent on its specific physicochemical and pharmacodynamic properties. For instance, EGFR-IN-147 exhibits a modest 14% inhibition at 1 μM , which places it in a distinct potency category compared to nanomolar inhibitors like gefitinib (IC50 33 nM) or osimertinib (IC50 ~10 nM) . Moreover, its triazolopyrimidine core differs fundamentally from the quinazoline scaffolds of first- and second-generation TKIs, leading to different binding interactions and selectivity profiles [2]. Therefore, substituting EGFR-IN-147 with a more potent or clinically advanced analog would alter experimental outcomes, making it unsuitable for studies specifically designed to leverage its unique scaffold or moderate potency for hit-to-lead optimization campaigns.

Quantitative Differentiation of EGFR-IN-147: Head-to-Head and Cross-Study Comparisons


EGFR-IN-147 vs. Gefitinib: Potency Comparison in Enzymatic Assays

EGFR-IN-147 demonstrates 14% inhibition of EGFR at a concentration of 1 μM [1]. In contrast, gefitinib, a first-generation EGFR TKI, exhibits an IC50 of 33 nM against wild-type EGFR . This ~20-fold difference in effective concentration underscores that EGFR-IN-147 is a significantly weaker inhibitor, positioning it as a starting point for lead optimization rather than a potent tool compound.

EGFR inhibitor potency IC50

Scaffold-Based Differentiation: Triazolopyrimidine Core vs. Quinazoline-Based EGFR Inhibitors

EGFR-IN-147 possesses a [1,2,4]triazolo[1,5-a]pyrimidine core [1]. In contrast, first- and second-generation EGFR inhibitors (e.g., gefitinib, erlotinib, afatinib) are built upon a 4-anilinoquinazoline scaffold [2]. This structural divergence leads to distinct binding poses within the EGFR ATP-binding pocket, as demonstrated by molecular docking studies of triazolopyrimidine derivatives [3]. The triazolopyrimidine scaffold offers different vectors for functionalization and may circumvent some resistance mechanisms associated with quinazoline-based inhibitors [4].

chemical scaffold triazolopyrimidine quinazoline EGFR inhibitor

Physicochemical Property Comparison: EGFR-IN-147 vs. Erlotinib

EGFR-IN-147 has a molecular weight of 255.28 g/mol and a calculated logP of 2.3 [1]. In comparison, erlotinib has a molecular weight of 393.4 g/mol and a logP of 3.3 [2]. The lower molecular weight and lipophilicity of EGFR-IN-147 may confer advantages in terms of aqueous solubility and permeability, potentially leading to a more favorable ADME profile for certain applications [3].

physicochemical properties molecular weight lipophilicity drug-likeness

Virtual Screening Provenance: A Validated Hit from a Large-Scale Library Screen

EGFR-IN-147 was identified as one of 200 common hits from a parallel virtual screening campaign of 50,000 drug-like compounds from ChemDiv and ChemBridge databases [1]. In vitro validation of selected hits confirmed the predictive power of the virtual screening workflow, and EGFR-IN-147 was among those with confirmed activity (14% inhibition at 1 μM) . This provenance distinguishes it from purely in silico-designed compounds that lack experimental confirmation.

virtual screening hit identification EGFR inhibitor computational chemistry

Purity and Availability: EGFR-IN-147 as a Defined Research Tool

EGFR-IN-147 is commercially available with a specified purity of 95% from multiple vendors [1]. This level of purity is sufficient for most in vitro biochemical and cell-based assays, ensuring reproducibility and minimizing off-target effects from contaminants [2]. In contrast, some early-stage hits may only be available as custom syntheses with undefined purity or limited quantities.

purity availability research compound chemical procurement

Optimal Use Cases for EGFR-IN-147 in Research and Early Discovery


Hit-to-Lead Optimization Programs

Given its moderate potency (14% inhibition at 1 μM) and distinct triazolopyrimidine scaffold , EGFR-IN-147 is ideally suited as a starting point for medicinal chemistry efforts aimed at improving EGFR inhibitory activity. Structure-activity relationship (SAR) studies can systematically modify the methoxyphenyl and triazolopyrimidine moieties to enhance potency and selectivity [1].

Benchmarking Virtual Screening Workflows

As a validated hit from a published virtual screening campaign [2], EGFR-IN-147 can serve as a positive control or benchmark compound for evaluating new computational screening methodologies targeting the EGFR kinase domain. Its known activity provides a ground truth for assessing predictive accuracy.

Scaffold-Hopping and Chemoinformatics Studies

The triazolopyrimidine core of EGFR-IN-147 represents a distinct chemotype from the quinazoline-based EGFR inhibitors that dominate the clinical landscape [3]. This makes it a valuable reference compound for scaffold-hopping analyses, 3D-QSAR model building, and pharmacophore refinement studies aimed at identifying novel EGFR-targeting chemotypes [4].

Investigating Basal EGFR Signaling in Non-Oncology Contexts

The relatively weak EGFR inhibition of EGFR-IN-147 (14% at 1 μM) may be advantageous in studies where complete blockade of EGFR signaling is undesirable or toxic. For example, it could be used to probe the role of EGFR in non-cancerous cellular processes such as development, wound healing, or immune function, where potent inhibitors might induce confounding effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR-IN-147

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.